molecular formula C8H16N2 B13518107 8-Ethyl-3,8-diazabicyclo[3.2.1]octane

8-Ethyl-3,8-diazabicyclo[3.2.1]octane

Cat. No.: B13518107
M. Wt: 140.23 g/mol
InChI Key: ALGGPCBCKOVRKZ-UHFFFAOYSA-N
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Description

8-Ethyl-3,8-diazabicyclo[321]octane is a bicyclic organic compound that belongs to the family of diazabicyclo compounds This compound is characterized by its unique structure, which includes two nitrogen atoms within a bicyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Ethyl-3,8-diazabicyclo[3.2.1]octane can be achieved through several methods. One common approach involves the cycloaddition of azomethine ylides with alkenes. For instance, the cycloaddition of 1-(4-methoxybenzyl)-5,6-dimethyl-3-oxidopyrazinium with methyl and tert-butyl acrylate yields 3,8-diazabicyclo[3.2.1]octane in 51-73% yield . Another method involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is central to the synthesis of tropane alkaloids .

Industrial Production Methods

Industrial production methods for this compound typically involve scalable processes that ensure high yield and purity. One such method includes the mesylation of diols followed by cyclization with benzylamine to produce various 3,8-diazabicyclo[3.2.1]octane analogues .

Chemical Reactions Analysis

Types of Reactions

8-Ethyl-3,8-diazabicyclo[3.2.1]octane undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The nitrogen atoms in the bicyclic structure can participate in substitution reactions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include acrylates, acrylic acids, and various oxidizing and reducing agents. Reaction conditions often involve room temperature or slightly elevated temperatures to facilitate the desired transformations .

Major Products Formed

The major products formed from the reactions of this compound include various bicyclic and tricyclic compounds, such as 2,5-diazabicyclo[2.2.2]octane and tricyclic fused lactone-lactam systems .

Scientific Research Applications

8-Ethyl-3,8-diazabicyclo[3.2.1]octane has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 8-Ethyl-3,8-diazabicyclo[3.2.1]octane involves its interaction with molecular targets through its nitrogen atoms. These interactions can lead to various biological effects, depending on the specific target and pathway involved. For example, the compound can act as a ligand for certain receptors, modulating their activity and leading to downstream effects .

Comparison with Similar Compounds

8-Ethyl-3,8-diazabicyclo[3.2.1]octane can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.

Properties

Molecular Formula

C8H16N2

Molecular Weight

140.23 g/mol

IUPAC Name

8-ethyl-3,8-diazabicyclo[3.2.1]octane

InChI

InChI=1S/C8H16N2/c1-2-10-7-3-4-8(10)6-9-5-7/h7-9H,2-6H2,1H3

InChI Key

ALGGPCBCKOVRKZ-UHFFFAOYSA-N

Canonical SMILES

CCN1C2CCC1CNC2

Origin of Product

United States

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